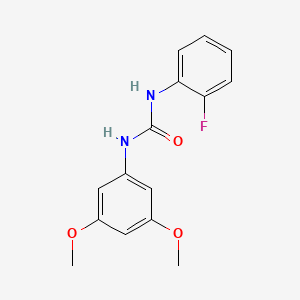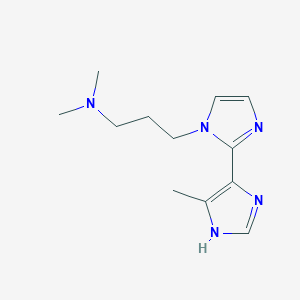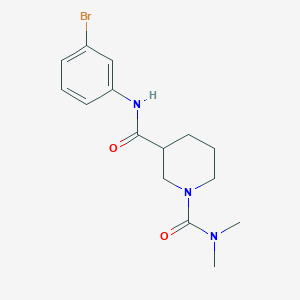
1-(3,5-Dimethoxyphenyl)-3-(2-fluorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Dimethoxyphenyl)-3-(2-fluorophenyl)urea is an organic compound that belongs to the class of ureas. This compound is characterized by the presence of two aromatic rings, one substituted with methoxy groups and the other with a fluorine atom. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 1-(3,5-Dimethoxyphenyl)-3-(2-fluorophenyl)urea typically involves the reaction of 3,5-dimethoxyaniline with 2-fluorophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield and purity.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
1-(3,5-Dimethoxyphenyl)-3-(2-fluorophenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The major products of oxidation are typically quinones or other oxidized derivatives of the aromatic rings.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. The major products of reduction are usually the corresponding amines or alcohols.
Substitution: The methoxy and fluorine substituents on the aromatic rings can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide. The major products are typically the substituted derivatives of the original compound.
Applications De Recherche Scientifique
1-(3,5-Dimethoxyphenyl)-3-(2-fluorophenyl)urea has several applications in scientific research:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Medicine: This compound has potential applications in drug discovery and development. Its unique structure may allow it to interact with specific biological targets, making it a candidate for the development of new therapeutic agents.
Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of other valuable chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3,5-Dimethoxyphenyl)-3-(2-fluorophenyl)urea involves its interaction with specific molecular targets in biological systems. The methoxy and fluorine substituents on the aromatic rings allow this compound to bind to specific proteins or enzymes, modulating their activity. The exact pathways and targets involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(3,5-Dimethoxyphenyl)-3-(2-fluorophenyl)urea can be compared with other similar compounds, such as:
1-(3,5-Dimethoxyphenyl)-3-phenylurea: This compound lacks the fluorine substituent, which may affect its chemical reactivity and biological activity.
1-(3,5-Dimethoxyphenyl)-3-(4-fluorophenyl)urea: This compound has the fluorine substituent in a different position on the aromatic ring, which may influence its properties and interactions.
1-(3,5-Dimethoxyphenyl)-3-(2-chlorophenyl)urea: This compound has a chlorine substituent instead of fluorine, which may result in different chemical and biological behaviors.
Propriétés
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-(2-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3/c1-20-11-7-10(8-12(9-11)21-2)17-15(19)18-14-6-4-3-5-13(14)16/h3-9H,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVOLQZJKPLZHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)NC2=CC=CC=C2F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(4aS*,8aR*)-1-(4-hydroxybutyl)-6-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5484134.png)
![{4-[2-(trifluoromethyl)benzyl]-4-piperidinyl}methanol hydrochloride](/img/structure/B5484140.png)
![N-[2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl]acetamide](/img/structure/B5484147.png)

![benzyl 4-{[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]amino}butanoate](/img/structure/B5484165.png)
![methyl 4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate](/img/structure/B5484166.png)
![3-(1-naphthyl)-4-thia-1,2-diazaspiro[4.7]dodec-2-ene](/img/structure/B5484169.png)

![2-amino-6-(1-ethyl-1H-indol-3-yl)-4-[1-(2-hydroxyethyl)-3-methyl-1H-pyrazol-4-yl]nicotinonitrile](/img/structure/B5484174.png)
![1'-[(3-hydroxyphenyl)acetyl]-1-methylspiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5484175.png)
![1-[(3-methylthiophen-2-yl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B5484176.png)

![(4Z)-5-(2-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B5484188.png)
![4-butoxy-N-[(E)-3-(diethylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B5484198.png)
